2,4-Difluoro-3-(trifluoromethyl)styrene
Overview
Description
2,4-Difluoro-3-(trifluoromethyl)styrene is a useful research compound. Its molecular formula is C9H5F5 and its molecular weight is 208.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Mode of Action
It is known that trifluoromethyl-containing compounds can undergo selective c–f bond activation, which is a challenging task in organic synthesis .
Biochemical Pathways
The reaction of α- (trifluoromethyl)styrenes with different nitrogen nucleophiles might proceed via three pathways: the s n 2′ type of defluorinative addition/elimination, sequential ipso / γ -selective defluorinative amination, or hydroamination .
Result of Action
The activation of the c–f bond in trifluoromethyl-containing compounds can lead to the synthesis of diverse fluorinated compounds .
Biological Activity
2,4-Difluoro-3-(trifluoromethyl)styrene is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and its effects on different biological systems.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a trifluoromethyl group and two fluorine atoms positioned on the aromatic ring, which significantly influences its chemical reactivity and biological interactions.
Target Enzymes and Pathways
Research indicates that compounds with similar structures often interact with enzymes involved in metabolic pathways. For instance, they may inhibit fatty acid biosynthesis by targeting specific desaturases or other related enzymes. This inhibition can lead to downstream effects on lipid metabolism and cellular signaling pathways.
Molecular Interactions
The trifluoromethyl group enhances lipophilicity and may facilitate multipolar interactions with target proteins, potentially increasing binding affinity . Molecular docking studies have suggested that this compound can effectively bind to active sites of various enzymes, altering their activity and influencing cellular processes.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of fluorinated styrenes exhibit significant antimicrobial activity. For example, compounds with similar trifluoromethyl substitutions have shown effectiveness against a range of bacteria and fungi. In particular, the minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as the down-regulation of critical genes involved in cell survival (e.g., TP53, BRCA1, BRCA2) . For instance, one study reported IC50 values for certain derivatives that were lower than those of established chemotherapeutics like Doxorubicin .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Similar compounds have demonstrated varied absorption rates depending on their lipophilicity and molecular size. The distribution within biological systems is influenced by protein binding and interactions with transporters.
Case Studies
Several case studies highlight the biological implications of this compound:
- Antibacterial Study : A series of urea derivatives containing trifluoromethyl groups were synthesized and tested for antibacterial activity. The most active compound exhibited an MIC comparable to leading antibiotics .
- Cancer Cell Line Testing : In vitro testing against multiple cancer cell lines revealed that specific derivatives significantly reduced cell viability through apoptosis induction mechanisms .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-ethenyl-2,4-difluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5/c1-2-5-3-4-6(10)7(8(5)11)9(12,13)14/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEKLZUWPVOJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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